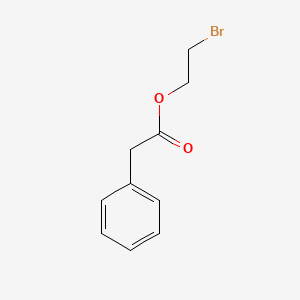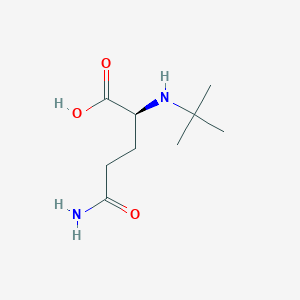
N~2~-tert-Butyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-tert-Butyl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the glutamine molecule. The modification enhances its stability and alters its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-Butyl-L-glutamine typically involves the protection of the amino group of L-glutamine using tert-butyl groups. One common method is the reaction of L-glutamine with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This reaction proceeds under mild conditions and yields the desired tert-butyl ester in good quantities.
Industrial Production Methods
In industrial settings, the production of N2-tert-Butyl-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N~2~-tert-Butyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N~2~-tert-Butyl-L-glutamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in amino acid transport and metabolism.
Medicine: Research explores its potential in drug development and therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N2-tert-Butyl-L-glutamine involves its interaction with various molecular targets and pathways. It can act as a nitrogen donor in the biosynthesis of other compounds, including amino acids, purines, and pyrimidines . The compound also influences cellular processes such as protein synthesis, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N~2~-tert-Butoxycarbonylglutamine: Another derivative with a tert-butyl group, used in similar applications.
L-Glutamine tert-butyl ester hydrochloride: A related compound with similar properties and uses
Uniqueness
N~2~-tert-Butyl-L-glutamine is unique due to its specific tert-butyl modification, which enhances its stability and alters its chemical reactivity. This makes it particularly useful in applications requiring stable amino acid derivatives.
Properties
CAS No. |
13734-43-5 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S)-5-amino-2-(tert-butylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)11-6(8(13)14)4-5-7(10)12/h6,11H,4-5H2,1-3H3,(H2,10,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
SICWEPKQMCWIKQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


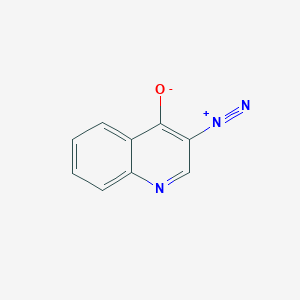
![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)
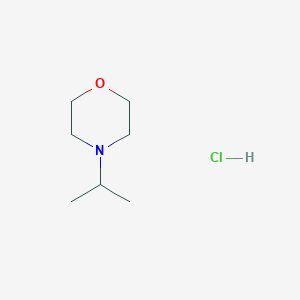
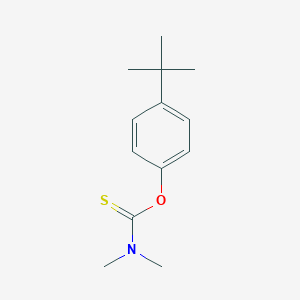

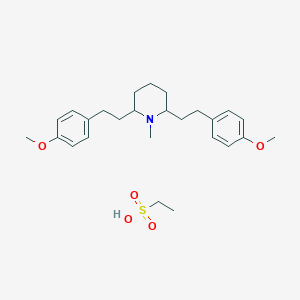
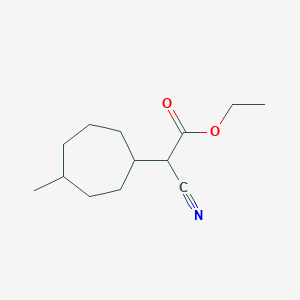
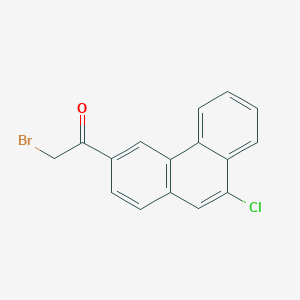
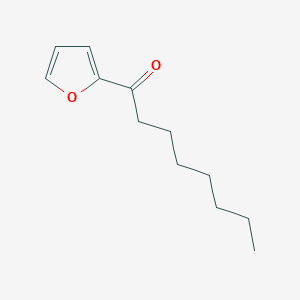
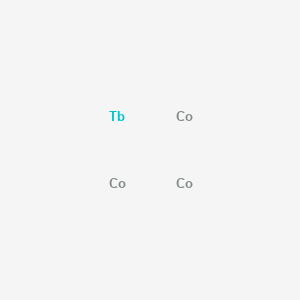
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
